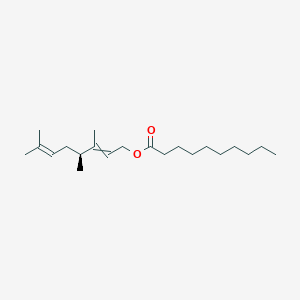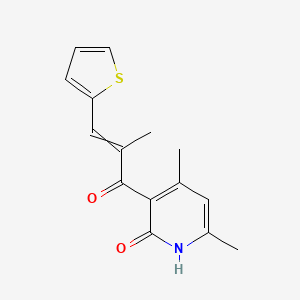
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- is a complex organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with three fused benzene rings, known for their stability and diverse chemical properties. This particular compound is characterized by its unique substitution pattern, which includes multiple methyl groups and a phenyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where phenanthrene is alkylated with methyl and phenyl groups under the influence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.
Major Products
科学的研究の応用
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can intercalate with DNA, affecting gene expression and cellular processes. The methyl and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound with a simpler structure, lacking the additional methyl and phenyl groups.
1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-7-(1-methylethyl)-phenanthrene: A similar compound with different substitution patterns.
3-Phenanthrenol, 4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-2-(1-methylethyl)-: Another derivative with unique biological activities.
Uniqueness
9-Phenanthrenol, 1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
185553-11-1 |
|---|---|
分子式 |
C26H26O |
分子量 |
354.5 g/mol |
IUPAC名 |
1,3,4-trimethyl-10-(2,4,6-trimethylphenyl)phenanthren-9-ol |
InChI |
InChI=1S/C26H26O/c1-14-11-16(3)22(17(4)12-14)25-23-18(5)13-15(2)19(6)24(23)20-9-7-8-10-21(20)26(25)27/h7-13,27H,1-6H3 |
InChIキー |
NKGMZQMMYLMUPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C4=C(C(=CC(=C42)C)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
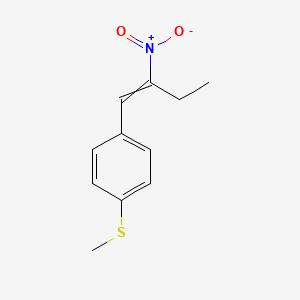
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
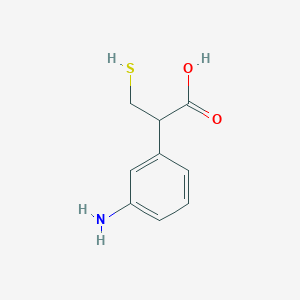


![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
![5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione](/img/structure/B12577622.png)
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
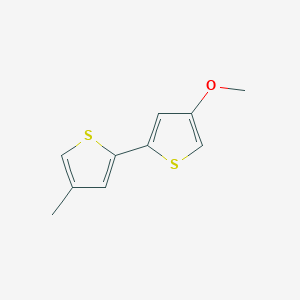
![N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B12577636.png)
